2-methyl-N'-[(E)-(2-nitrophenyl)methylidene]furan-3-carbohydrazide
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Overview
Description
2-methyl-N-[(2-nitrophenyl)methylideneamino]-3-furancarboxamide is a C-nitro compound.
Scientific Research Applications
Biological Activity of Schiff Base Ligands and Metal Complexes
Schiff base ligands derived from similar chemical structures have been studied for their biological activity. For instance, complexes with Co(II) and Cd(II) using Schiff bases similar to 2-methyl-N'-[(E)-(2-nitrophenyl)methylidene]furan-3-carbohydrazide demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. These studies reveal the potential biological applications of such compounds in developing resistance to microbial activities (Ahmed, Yousif, & Al-jeboori, 2013).
Synthesis and Antimicrobial Properties
Similar compounds have been synthesized and investigated for their antimicrobial and antioxidant activities. This includes the synthesis of various Schiff bases by treating hydrazide with different aldehydes, which were then studied for their potential in fighting against microbial infections (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Anti-Tubercular Activity
Research on acyl hydrazonyl compounds, closely related to this compound, indicates significant anti-tubercular activity. These studies suggest the potential of such compounds in treating tuberculosis, highlighting their relevance in medicinal chemistry (Cardoso, Nogueira, Kaiser, Wardell, Wardell, & Souza, 2016).
Interaction with Nucleic Acids and Antioxidant Properties
Transition metal complexes of similar ligands have been studied for their interaction with nucleic acids and bovine serum albumin, as well as for their antioxidant properties. This illustrates the diverse biochemical interactions and potential therapeutic applications of these compounds (Sathyadevi, Krishnamoorthy, Jayanthi, Butorac, Cowley, & Dharmaraj, 2012).
Analgesic Activity and Chemical Transformations
Research has also explored the analgesic activity of similar compounds and their chemical transformations, suggesting their potential in developing new pain management medications (Igidov, Gorbunova, Turyshev, Shipilovskikh, Kozlov, Rogova, Makhmudov, Silaichev, & Igidov, 2022).
properties
Molecular Formula |
C13H11N3O4 |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C13H11N3O4/c1-9-11(6-7-20-9)13(17)15-14-8-10-4-2-3-5-12(10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+ |
InChI Key |
YAAUJXYWRCSAAB-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
solubility |
6.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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